
Isonicotinic Acid-d4
Overview
Description
Isonicotinic Acid-d4, also known as deuterated isonicotinic acid, is a derivative of isonicotinic acid where four hydrogen atoms are replaced by deuterium. This compound is often used in research involving isotopic labeling due to its stability and distinct properties compared to its non-deuterated counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isonicotinic Acid-d4 can be synthesized through several methods. One common approach involves the deuteration of isonicotinic acid using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically requires elevated temperatures and prolonged reaction times to ensure complete deuteration.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of advanced deuteration techniques. These methods often employ high-pressure reactors and specialized catalysts to achieve high yields and purity. The process is carefully monitored to maintain the integrity of the deuterium atoms and prevent contamination.
Chemical Reactions Analysis
Hydrolysis to Isonicotinic Acid and Acetylhydrazine
Isonicotinic acid-d4 participates in hydrolysis reactions under enzymatic catalysis. In Mycobacterium tuberculosis, the enzyme Rv2170 acetylates isoniazid (INH), a derivative of isonicotinic acid, leading to hydrolysis into This compound and acetylhydrazine-d4 (Fig. 1) . This reaction is critical for understanding INH resistance mechanisms.
Table 1: Hydrolysis Products of Isoniazid-d4 via Rv2170 Catalysis
Parameter | Value |
---|---|
Reaction Temperature | 37°C (biological conditions) |
Major Products | This compound, Acetylhydrazine-d4 |
Analytical Method | HPLC-MS/MS |
Retention Time (INA-d4) | 3.208 min |
Retention Time (AH-d4) | 3.610 min |
This hydrolysis pathway highlights the role of deuterated compounds in elucidating metabolic degradation routes while maintaining structural fidelity for detection .
Formation of Isonicotinyl-CoA (Inic-CoA)
This compound is metabolized into isonicotinyl-CoA (Inic-CoA) , a co-factor for post-translational lysine isonicotinylation (K<sub>inic</sub>) in histone proteins . This reaction is dose-dependent and facilitated by intracellular enzymes.
Table 2: Inic-CoA Biosynthesis Under Varying INH-d4 Concentrations
INH-d4 Concentration (mM) | Inic-CoA Level (nmol/mg protein) |
---|---|
0 | 0.12 ± 0.03 |
1 | 0.45 ± 0.11 |
5 | 1.89 ± 0.24 |
10 | 3.56 ± 0.37 |
Deuterium labeling enables precise tracking of Inic-CoA dynamics, revealing its role in chromatin structure modulation and gene regulation .
Enzymatic Isonicotinylation and Deisonicotinylation
This compound-derived Inic-CoA serves as a substrate for histone acetyltransferases (HATs) and deacetylases (HDACs) :
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CBP/P300 : Catalyze the transfer of the isonicotinyl group to lysine residues on histones, promoting chromatin relaxation .
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HDAC3 : Removes isonicotinyl groups, restoring chromatin compactness .
Table 3: Enzymatic Activity in K<sub>inic</sub> Modulation
Enzyme | Function | Substrate | Effect on Chromatin |
---|---|---|---|
CBP/P300 | Isonicotinyl transferase | Inic-CoA | Relaxation |
HDAC3 | Deisonicotinylase | K<sub>inic</sub>-histones | Condensation |
These reactions underscore the compound's utility in studying epigenetic regulation and drug-induced histone modifications .
Scientific Research Applications
Analytical Applications
Internal Standard in Mass Spectrometry
Isonicotinic acid-d4 is frequently used as an internal standard for the quantification of nicotinic acid in biological samples via gas chromatography-mass spectrometry (GC-MS). Its deuterated nature allows for precise differentiation between the analyte and the standard due to distinct mass shifts, facilitating accurate quantification in complex biological matrices .
Application | Methodology | Benefits |
---|---|---|
Quantification of Nicotinic Acid | GC-MS | High accuracy due to mass shift |
Monitoring Drug Metabolism | LC-MS/MS | Enhanced sensitivity and specificity |
Pharmacological Research
Role in Tuberculosis Treatment
This compound has been investigated for its role in tuberculosis (TB) treatment, particularly as a metabolite of isoniazid (INH). Studies have shown that INH induces a post-translational modification known as lysine isonicotinylation (K inic), which affects gene expression and chromatin structure. This modification may contribute to the side effects observed in long-term INH therapy .
- Mechanism : INH promotes the biosynthesis of isonicotinyl-CoA, which acts as a co-factor for K inic.
- Implications : Understanding this mechanism can help elucidate the potential carcinogenic effects associated with prolonged INH use.
Biochemical Applications
Histone Modification Studies
Recent research has highlighted the importance of this compound in studying histone modifications. The compound serves as a tool to investigate the dynamics of histone acetylation and isonicotinylation, revealing insights into epigenetic regulation and gene expression modulation .
Study Focus | Findings |
---|---|
Histone K inic Levels | Increased after INH treatment in HepG2 cells |
Role of Acetyltransferases | CBP and P300 catalyze histone K inic |
Case Studies
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Quantification of Nicotinic Acid in Biological Samples
- Objective : To determine the levels of nicotinic acid in serum samples.
- Method : Utilized this compound as an internal standard for GC-MS analysis.
- Results : Achieved high recovery rates and low detection limits, demonstrating the effectiveness of using deuterated standards in complex biological matrices.
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Investigating Histone Modifications Induced by INH
- Objective : To analyze the effects of INH on histone modifications.
- Method : Employed mass spectrometry to quantify K inic levels post-INH treatment.
- Results : Confirmed that INH significantly increases K inic levels, implicating it in epigenetic changes associated with TB therapy.
Mechanism of Action
The mechanism of action of Isonicotinic Acid-d4 involves its interaction with specific molecular targets. In biological systems, the deuterium atoms can influence the rate of enzymatic reactions, providing insights into enzyme function and substrate specificity. The compound’s unique isotopic properties make it a valuable tool in studying molecular pathways and identifying potential therapeutic targets.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
Picolinic Acid: An isomer of isonicotinic acid, picolinic acid has the carboxyl group at the 2-position instead of the 4-position.
Isonicotinic Acid: The non-deuterated form of Isonicotinic Acid-d4, commonly used in the synthesis of various pharmaceuticals.
Uniqueness
This compound is unique due to its deuterium content, which imparts distinct physical and chemical properties. These properties make it particularly useful in isotopic labeling studies, where it can provide detailed information about reaction mechanisms and molecular interactions that are not easily obtainable with non-deuterated compounds.
Biological Activity
Isonicotinic Acid-d4 (INA-d4) is a stable isotope-labeled derivative of isonicotinic acid, primarily utilized in metabolic studies and drug metabolism research. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevance in various biological systems.
Overview of this compound
Isonicotinic acid is a pyridine derivative that has garnered attention due to its role as a metabolite of isoniazid, an antibiotic used in tuberculosis treatment. The deuterated form, this compound, is particularly useful for tracing metabolic pathways due to the incorporation of deuterium, which allows for precise tracking in mass spectrometry analyses.
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Metabolism and Pharmacokinetics :
- Isonicotinic acid is produced through the acetylation of isoniazid, which is then metabolized into several compounds including acetylhydrazine and INA-d4. Studies using high-performance liquid chromatography (HPLC) and mass spectrometry have confirmed the formation of INA-d4 during the metabolism of isoniazid in biological systems .
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Biological Effects :
- Antimicrobial Activity : Research indicates that compounds derived from isonicotinic acid exhibit significant antibacterial properties. For instance, derivatives have shown promising activity against Mycobacterium tuberculosis (Mtb), with IC50 values indicating effective inhibition of bacterial growth .
- Histone Modification : INA-d4 has been implicated in histone modifications, particularly through a process known as isonicotinylation. This modification can alter gene expression by loosening chromatin structure, thereby promoting transcriptional activity .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various isonicotinic acid derivatives, including INA-d4. The results demonstrated that certain derivatives had enhanced activity against non-tuberculous mycobacteria, highlighting the potential for developing new antibiotics based on this scaffold .
Case Study 2: Histone Acylation
In a cellular model, treatment with isoniazid led to increased levels of histone K inic marks, which were associated with enhanced transcription of genes involved in metabolic pathways. This suggests that INA-d4 may play a role in epigenetic regulation through histone modification .
Data Tables
Q & A
Basic Research Questions
Q. How is Isonicotinic Acid-d4 utilized as an internal standard in quantitative LC-MS/MS analysis?
this compound is deuterated to minimize isotopic interference, enabling precise quantification of its non-deuterated counterpart in biological matrices. Methodologically, researchers should:
- Prepare calibration curves using serial dilutions of the analyte spiked with a fixed concentration of this compound.
- Monitor ion transitions specific to the deuterated compound (e.g., m/z shifts due to deuterium labeling) to distinguish it from endogenous metabolites .
- Validate recovery rates by comparing spiked samples with unspiked controls, ensuring minimal matrix effects.
Q. What are the critical parameters for validating this compound as an internal standard in bile acid quantification?
Key validation parameters include:
- Purity : Confirm isotopic purity (>95%) via Certificate of Analysis (COA) to avoid cross-contamination with non-deuterated forms .
- Stability : Assess short-term (room temperature) and long-term (-80°C) stability in solvents like methanol or acetonitrile, mimicking experimental conditions .
- Linearity : Ensure a linear response (R² >0.99) across the expected concentration range using triplicate measurements .
Q. How does the deuterium labeling position in this compound influence its chromatographic behavior?
Deuterium placement impacts retention time and peak symmetry. For example, deuteration at non-polar regions (e.g., methyl groups) may slightly increase hydrophobicity, shifting retention times in reversed-phase LC. Researchers should:
- Compare retention times of deuterated vs. non-deuterated forms using identical LC gradients.
- Optimize column temperature and mobile phase composition to resolve co-eluting isomers .
Q. What sample preparation techniques are optimal for this compound in complex biological matrices?
- Protein Precipitation : Use cold acetonitrile (1:3 sample:solvent ratio) to minimize analyte degradation.
- Solid-Phase Extraction (SPE) : Select cartridges with mixed-mode sorbents (e.g., C18 + ion-exchange) to improve recovery of acidic compounds .
- Derivatization : For GC-MS, employ methyl esterification to enhance volatility, ensuring deuterium labels remain intact during derivatization .
Q. How to assess the isotopic purity of this compound and its impact on quantification accuracy?
- High-Resolution MS : Measure the relative abundance of isotopic peaks (e.g., d₃ vs. d₄) to detect impurities.
- Nuclear Magnetic Resonance (NMR) : Confirm deuteration efficiency at specific positions via ²H-NMR .
- Error Correction : Apply mathematical models to adjust for residual non-deuterated peaks in quantification workflows .
Advanced Research Questions
Q. How to optimize mass spectrometry parameters for this compound when analyzing low-abundance metabolites?
- Ion Source Settings : Reduce in-source fragmentation by lowering capillary voltage (e.g., 2.5 kV for ESI−).
- Collision Energy : Optimize via stepped CE experiments to maximize signal-to-noise ratios for precursor-product ion pairs .
- Dwell Time Adjustment : Allocate longer dwell times (>50 ms) to low-abundance targets to improve detection limits .
Q. What strategies mitigate matrix effects when using this compound in tissue homogenate analysis?
- Post-Column Infusion : Identify ion suppression zones by co-injecting this compound with matrix extracts.
- Matrix-Matched Calibration : Prepare standards in blank homogenates to normalize suppression effects .
- Alternative Ionization Modes : Switch between ESI+ and ESI− to bypass interfering ions .
Q. How to design stability studies for this compound under various storage and processing conditions?
- Freeze-Thaw Stability : Subject samples to ≥3 freeze-thaw cycles and compare peak areas with fresh preparations.
- Autosampler Stability : Assess degradation over 24–72 hours at 4–10°C.
- Long-Term Stability : Store aliquots at -80°C for 6–12 months, monitoring degradation products via MRM transitions .
Q. What analytical approaches resolve co-elution issues between this compound and endogenous isomers?
- Tandem MS/MS : Use unique fragment ions to differentiate isomers (e.g., m/z 105 for Isonicotinic Acid vs. m/z 109 for its deuterated form).
- Hydrophilic Interaction LC (HILIC) : Alter selectivity to separate polar isomers unresolved by reversed-phase methods .
- Ion Mobility Spectrometry : Leverage drift time differences to resolve co-eluting species .
Q. How to conduct cross-validation between different deuterated standards when expanding analytical panels?
- Cross-Reactivity Testing : Verify that this compound does not interfere with other deuterated internal standards (e.g., Taurocholic Acid-d4) in multiplex assays.
- Batch Consistency : Compare COAs across multiple lots to ensure reproducibility in deuterium labeling efficiency .
- Multivariate Analysis : Apply principal component analysis (PCA) to detect batch-to-batch variability in isotopic purity .
Properties
IUPAC Name |
2,3,5,6-tetradeuteriopyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-1-3-7-4-2-5/h1-4H,(H,8,9)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBYWOBDOCUKOW-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1C(=O)O)[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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